

Technical Guide: Physicochemical Characterization of 3,4-Dibromobenzaldehyde

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Compound of Interest

Compound Name: 3,4-Dibromobenzaldehyde

Cat. No.: B1583856

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This technical guide provides an in-depth overview of a key physicochemical property of **3,4-Dibromobenzaldehyde**: its melting point. This information is critical for compound identification, purity assessment, and formulation development in research and drug discovery settings. This document outlines the reported melting point data, a detailed experimental protocol for its determination, and a generalized workflow for chemical characterization.

Physicochemical Data: Melting Point of 3,4-Dibromobenzaldehyde

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. It is a fundamental physical property used to characterize a substance and assess its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities.

The reported melting point for **3,4-Dibromobenzaldehyde** (CAS No. 74003-55-7) is presented in the table below. The data indicates a melting range, which is common for organic compounds.

Parameter	Reported Value (°C)	Source(s)
Melting Point	67 - 69	[1] [2]
Melting Point	70 - 73	[3]

Note: Variations in reported melting ranges can arise from different experimental conditions, heating rates, and purity levels of the analyzed sample.

Experimental Protocol: Capillary Melting Point Determination

The following is a standard methodology for determining the melting point of a solid organic compound, such as **3,4-Dibromobenzaldehyde**, using a capillary melting point apparatus.

2.1 Materials and Apparatus

- Sample: **3,4-Dibromobenzaldehyde**, finely powdered and thoroughly dried.
- Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar).
- Capillary Tubes: Glass, sealed at one end.
- Tools: Spatula, mortar and pestle (if sample is not a fine powder), long glass tube for packing.

2.2 Sample Preparation

- Drying: Ensure the **3,4-Dibromobenzaldehyde** sample is completely dry. The presence of residual solvent can act as an impurity and depress the melting point.[\[4\]](#)[\[5\]](#)
- Grinding: If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[\[5\]](#)
- Loading the Capillary Tube:

- Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.^[1]
- Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.^{[4][5]}
- To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a piece of glass tubing). The bouncing action will compact the sample at the bottom.^{[4][5]}
- Repeat until the packed sample height is approximately 2-4 mm.^[3]

2.3 Melting Point Measurement

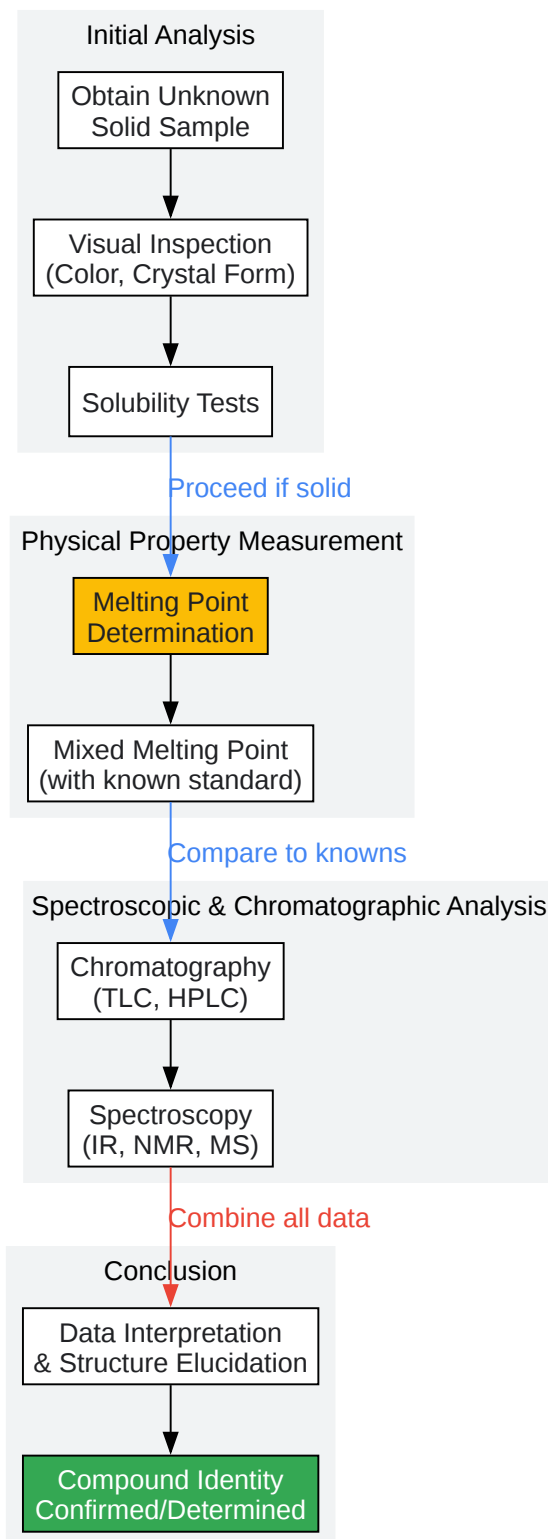
- Apparatus Setup: Turn on the melting point apparatus and ensure it is calibrated.
- Rough Measurement (Optional but Recommended):
 - Insert the packed capillary tube into the heating block.
 - Set a rapid heating rate (e.g., 4-5°C per minute) to quickly determine an approximate melting range.^{[3][6]} This saves time during the precise measurement.
 - Once this rough measurement is complete, allow the apparatus to cool to at least 15-20°C below the observed melting point.^{[3][4]}
- Accurate Measurement:
 - Insert a new, properly packed capillary tube.
 - Set the starting temperature to about 15°C below the approximate melting point found in the rough measurement.^[4]
 - Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.^{[3][6]}
 - Observe the sample through the magnifying eyepiece.

- Data Recording:
 - Initial Melting Point (T1): Record the temperature at which the first droplet of liquid becomes visible within the solid.[\[3\]](#)
 - Final Melting Point (T2): Record the temperature at which the last solid crystal melts, and the sample is completely transformed into a transparent liquid.[\[3\]](#)
 - The melting point is reported as the range T1 - T2.
- Replicate Measurements: For accuracy, perform the measurement at least twice with fresh samples and new capillary tubes. The results should be consistent.[\[3\]](#)

Workflow for Compound Characterization

The determination of a melting point is a crucial step in the broader workflow of identifying and characterizing a chemical compound. The following diagram illustrates a generalized logical workflow for this process.

General Workflow for Solid Compound Characterization



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Caption: A logical workflow for the identification of an unknown solid organic compound.

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